

# Comparative Analysis of Cross-Reactivity Profiles: Secukinumab and Alternative Biologics

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity and immunogenicity profiles of Secukinumab, a human monoclonal antibody targeting Interleukin-17A (IL-17A), and its therapeutic alternatives. The information presented herein is intended to assist researchers and drug development professionals in understanding the specificity and potential for off-target effects of these biologics.

#### Introduction to Secukinumab and the IL-17 Pathway

Secukinumab is a recombinant, high-affinity, fully human monoclonal antibody of the IgG1/kappa isotype.[1] It selectively binds to and neutralizes IL-17A, a key proinflammatory cytokine implicated in the pathogenesis of several autoimmune and inflammatory conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] By preventing the interaction of IL-17A with its receptor, Secukinumab inhibits the release of proinflammatory cytokines and chemokines, thereby ameliorating the inflammatory response.[1][4]

## Comparative Immunogenicity of Secukinumab and Alternatives

The development of anti-drug antibodies (ADAs) can impact the efficacy and safety of biologic therapies. The following table summarizes the reported immunogenicity rates for Secukinumab and other biologics targeting the IL-17 and IL-23 pathways.



Drug (Target)	ADA Rate (%)	Neutralizing Antibody Rate (%)	Notes
Secukinumab (IL-17A)	< 1% (up to 5 years) [5]	Not associated with loss of efficacy[5]	Low immunogenicity potential demonstrated in invitro assays.[2][6][7]
Ixekizumab (IL-17A)	High incidence of injection site reactions[8][9]	Data on ADA rates not specified	Case report suggests potential cross-sensitization with other biologics.[10]
Brodalumab (IL-17RA)	Rare hypersensitivity reactions[11]	Data on ADA rates not specified	Targets the IL-17 receptor A.[11]
Guselkumab (IL-23)	4.5%[12]	Vast majority were non-neutralizing[12]	Reactions are reported to be rare. [13]
Ustekinumab (IL- 12/23)	~5%[14]	Not associated with injection site reactions[14]	Infusion reactions may be linked to an excipient in the IV formulation.[15][16]
Risankizumab (IL-23)	Antibodies not associated with changes in clinical response[17]	None classified as neutralizing[17]	Serious hypersensitivity reactions have been reported.[17][18]
Tildrakizumab (IL-23)	~6.5%	~40% of ADAs were neutralizing[19]	Neutralizing antibodies associated with reduced efficacy. [19]

# **Experimental Protocols for Assessing Cross- Reactivity and Immunogenicity**



Several methodologies are employed to evaluate the potential for cross-reactivity and immunogenicity of biologic drugs.

#### In Vitro T-Cell Activation Assays

These assays assess the potential of a biotherapeutic to induce a T-cell dependent immune response.

- Antigen Presentation: Monocyte-derived dendritic cells (DCs) from healthy donors are
  exposed to the biotherapeutic protein in vitro. These professional antigen-presenting cells
  (APCs) process the protein and present derived peptides on MHC class II molecules.[2][6]
- T-Cell Co-culture: Autologous CD4+ T-cells are then co-cultured with the drug-exposed DCs. [2][6]
- · Readouts:
  - T-cell Proliferation: Measured by the incorporation of [3H]-thymidine.[2]
  - Cytokine Secretion: Interleukin-2 (IL-2) secretion is a key indicator of T-cell activation and is often measured using the Enzyme-Linked Immunospot (ELISpot) assay.[2][20]

### Major Histocompatibility Complex (MHC)-Associated Peptide Proteomics (MAPPs)

This method identifies the specific peptides from the biotherapeutic that are presented by MHC class II molecules on APCs. This provides a direct assessment of the potential T-cell epitopes within the drug.[2][6]

### Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug Antibodies

ELISA is a common method for the qualitative and quantitative detection of ADAs in patient serum or plasma.[21]

• Principle: The assay typically employs a sandwich or bridging format where the biotherapeutic is coated on a microtiter plate to capture ADAs from the sample. A labeled



version of the drug or a secondary antibody is then used for detection.[21]

#### **Skin Testing**

For assessing the potential for IgE-mediated (Type I) hypersensitivity reactions, skin testing may be performed.

- Skin Prick Test: A small drop of the drug solution is placed on the skin, and the skin is pricked through the drop.[13]
- Intradermal Test: A small amount of a diluted drug solution is injected into the dermis.[13]
- Interpretation: The formation of a wheal and flare response indicates a positive test,
   suggesting the presence of drug-specific IgE antibodies.[13]

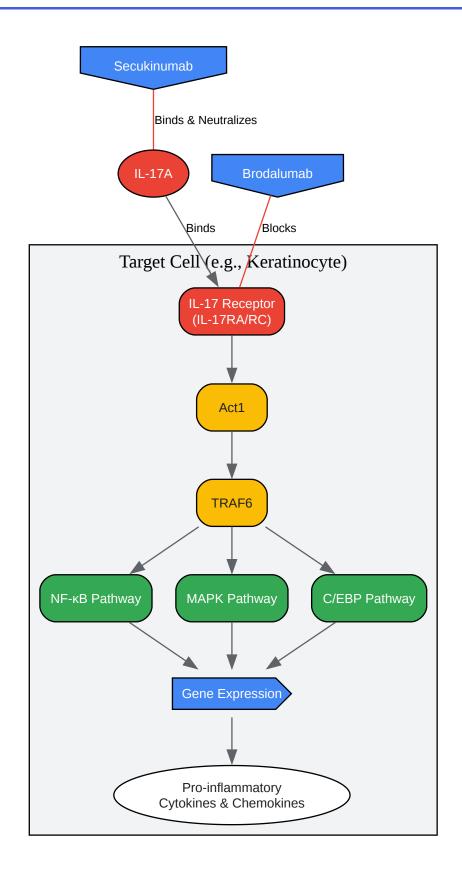
## Visualizing Experimental Workflows and Signaling Pathways

**Experimental Workflow for Immunogenicity Assessment** 

Caption: Workflow for assessing the immunogenicity of a biotherapeutic.

#### **IL-17 Signaling Pathway**





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Caption: Simplified IL-17 signaling pathway and points of therapeutic intervention.



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#### References

- 1. Secukinumab First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secukinumab StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Secukinumab, a fully human anti-interleukin-17A monoclonal antibody, exhibits low immunogenicity in psoriasis patients treated up to 5 years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Secukinumab Demonstrates Significantly Lower Immunogenicity Potential Compared to Ixekizumab PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risk Factors of Ixekizumab-Induced Injection Site Reactions in Patients with Psoriatic Diseases: Report from a Single Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Brodalumab for Moderate-to-Severe Psoriasis: A Comprehensive Review of Efficacy, Safety, and Clinical Positioning PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pooled Safety Results Through 1 Year of 2 Phase III Trials of Guselkumab in Patients With Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
- 13. Drug allergy concern: guselkumab [aaaai.org]
- 14. Late Reaction to Ustekinumab Infusion PMC [pmc.ncbi.nlm.nih.gov]
- 15. Immediate Infusion Reaction to Intravenous Ustekinumab in Three Crohn's Disease Patients: A Case Report and Review of the Literature PMC [pmc.ncbi.nlm.nih.gov]



- 16. Hypersensitivity Reaction to Ustekinumab in Pediatric and Young Adult Inflammatory Bowel Disease Patients: A Case Series PMC [pmc.ncbi.nlm.nih.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. SKYRIZI® (risankizumab-rzaa) Mechanism of Action [skyrizihcp.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. T cell epitope mapping of secukinumab and ixekizumab in healthy donors PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
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